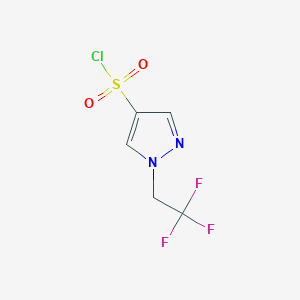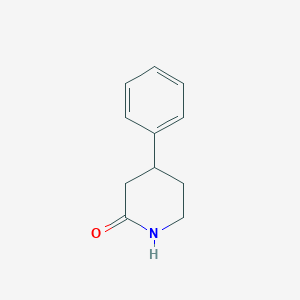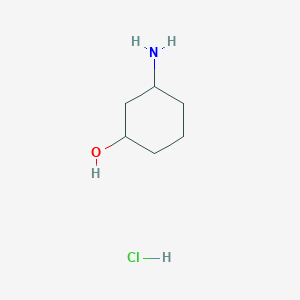
5-氯-2-甲基吡啶-3-胺
描述
5-Chloro-2-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和农业应用
5-氯-2-甲基吡啶-3-胺是合成各种生物活性化合物的关键中间体。例如,它用于制备2-氯-5-甲基吡啶-3-甲醛亚胺,据报道这些亚胺具有除草剂、杀菌剂、抗病毒、抗癌和抗微生物剂的潜力,以及植物生长调节剂 (Gangadasu, Raju, & Rao, 2002)。此外,使用这种化合物合成含有2-氯-5-甲基吡啶基团的芳酰硫脲,已显示出具有杀真菌和植物生长调节活性 (Liu Chang-chun, 2013)。此外,从2-氯-5-甲基吡啶制备的2-甲硫基-5-吡啶甲醛胺衍生的乙氧基乙基2-氰基-3-(2-甲硫基-5-吡啶基甲氨基)丙烯酸酯已证明具有除草活性 (Wang, Sun, & Huang, 2004)。
化学合成和分析
该化合物在各种化学合成过程中发挥作用。例如,其衍生物用于化学选择性胺化过程,在有机合成中至关重要,如在多卤代吡啶的胺化中所示 (Ji, Li, & Bunnelle, 2003)。它的用途延伸到晶体学和分子分析领域,如在含有5-甲基吡啶-2-基甲胺基团的化合物的构象分析中所见 (Ribet et al., 2005)。
药物化学
在药物化学中,5-氯-2-甲基吡啶-3-胺参与合成具有潜在治疗应用的化合物。例如,它用于合成新型吡唑并[1,5-a]嘧啶-7-胺衍生物,已发现具有中等抗癌活性 (Lu Jiu-fu et al., 2015)。
催化和材料科学
这种化合物还在催化和材料科学领域中找到应用。它用于合成N-(1-甲基吡啶-4(1H)-基亚胺)配体,用于钯催化的赫克偶联反应,展示了其在促进复杂有机转化中的实用性 (Zafar et al., 2018)。
作用机制
Target of Action
Pyridine derivatives are known to have a wide range of applications in the chemical industry and are often used as synthons for pharmaceutical products .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is known that pyridine derivatives can be involved in various biochemical pathways due to their wide range of applications in the chemical and pharmaceutical industries .
Pharmacokinetics
Pharmacokinetics of a drug determines the onset, duration, and intensity of a drug’s effect .
Result of Action
It is known that pyridine derivatives can have a wide range of effects due to their diverse applications in the chemical and pharmaceutical industries .
生化分析
Biochemical Properties
5-Chloro-2-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 5-Chloro-2-methylpyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 5-Chloro-2-methylpyridin-3-amine can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methylpyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 5-Chloro-2-methylpyridin-3-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-2-methylpyridin-3-amine in laboratory settings are critical for its effectiveness. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . Long-term studies have shown that 5-Chloro-2-methylpyridin-3-amine can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methylpyridin-3-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity or adverse effects . For example, high doses of 5-Chloro-2-methylpyridin-3-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
5-Chloro-2-methylpyridin-3-amine is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methylpyridin-3-amine is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Chloro-2-methylpyridin-3-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of 5-Chloro-2-methylpyridin-3-amine can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
5-chloro-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVRTFCAHUHTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595854 | |
| Record name | 5-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-36-1 | |
| Record name | 5-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















